Afubiata

Cannabinoid Receptor Pharmacology CB1 Agonist Potency SCRA SAR

Procure Afubiata analytical reference standard for unequivocal forensic identification. Its unique metabolic profile—characterized by specific hydroxylation and ketone formation pathways—and the recommended urinary biomarker A16 mandate authentic reference material over generic SCRA libraries. Distinguishable from AKB48, 5F-AKB-48, and ADB-FUBIATA by its adamantane core and indole-3-acetamide linker, Afubiata ensures accurate quantitation in toxicological casework. Ideal for developing and validating LC-MS/MS or GC-MS methods and for probing cannabinoid receptor signaling bias.

Molecular Formula C27H29FN2O
Molecular Weight 416.5 g/mol
Cat. No. B10829023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfubiata
Molecular FormulaC27H29FN2O
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)F
InChIInChI=1S/C27H29FN2O/c28-23-7-5-18(6-8-23)16-30-17-22(24-3-1-2-4-25(24)30)12-26(31)29-27-13-19-9-20(14-27)11-21(10-19)15-27/h1-8,17,19-21H,9-16H2,(H,29,31)
InChIKeyUGPWISFILITTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Afubiata (AFUBIATA) Procurement Guide: Chemical Identity and Baseline Characteristics for Research Sourcing


Afubiata (AFUBIATA) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the adamantane-derived class of new psychoactive substances (NPS) [1]. It is chemically defined as N-((3s,5s,7s)-adamantan-1-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide, with a molecular formula of C₂₇H₂₉FN₂O and a molecular weight of 416.5 g/mol [2]. This compound features an adamantane core linked to an indole-3-acetamide moiety via a linker, a structural motif that distinguishes it from earlier-generation SCRAs [3]. Afubiata has been identified in seized materials globally and is primarily utilized in forensic toxicology, metabolism studies, and cannabinoid receptor pharmacology research [4].

Why Generic Substitution Fails: Procurement Risks and Scientific Rationale for Selecting Afubiata


Substituting Afubiata with a structurally related SCRA, such as AKB48, 5F-AKB-48, or ADB-FUBIATA, introduces significant scientific and procurement risk due to quantifiable differences in receptor pharmacology, metabolic fate, and regulatory status [1]. These compounds share a common indole or indazole scaffold but diverge in critical linker regions and pendant groups, which directly impact their in vitro potency, selectivity, and in vivo metabolic profiles [2]. For forensic and toxicological applications, the unique metabolite signature of Afubiata—characterized by specific hydroxylation and ketone formation pathways—renders it analytically distinct from its analogs, making generic substitution unsuitable for method development or reference standard procurement [3]. The evidence presented below quantifies these differentiating factors to support informed sourcing decisions.

Afubiata Product-Specific Quantitative Evidence: Comparative Pharmacology and Metabolism Data


Afubiata Displays Attenuated CB1 Potency Relative to Early-Generation Adamantane SCRAs

Afubiata exhibits reduced CB1 receptor potency compared to the prototypical adamantane SCRA AKB48 and its 5-fluoropentyl analog 5F-AKB-48. While precise EC₅₀ data for Afubiata in standardized assays are not yet published, class-level SAR analysis indicates that modifications to the adamantane linker region, as seen in Afubiata, consistently attenuate CB1 agonist activity relative to the unmodified AKB48 scaffold [1]. In contrast, AKB48 and 5F-AKB-48 demonstrate high CB1 potency with EC₅₀ values in the sub-nanomolar to low nanomolar range [2].

Cannabinoid Receptor Pharmacology CB1 Agonist Potency SCRA SAR

Afubiata Metabolic Profile Diverges from ADB-FUBIATA via Ketone Formation Pathway

In human liver microsome incubations, Afubiata undergoes a unique metabolic fate compared to its close structural analog ADB-FUBIATA. Both compounds are metabolized via hydroxylation and N-dealkylation, but Afubiata additionally undergoes ketone formation—a pathway not observed for ADB-FUBIATA under identical conditions [1]. The most abundant Afubiata metabolite identified was A16, resulting from hydroxylation at the adamantane moiety, which is recommended as a urinary biomarker for consumption monitoring [1].

Drug Metabolism Forensic Toxicology Phase I Biotransformation

Afubiata Structural Distinction: Adamantane Core Differentiates from Alkyl-Chain SCRAs

Afubiata features a rigid adamantane cage linked directly to the acetamide group, distinguishing it from alkyl-chain-containing SCRAs like ADB-FUBIATA, which incorporates a 3,3-dimethylbutanamide moiety [1]. This structural difference is not merely cosmetic; it fundamentally alters the molecule's lipophilicity, steric bulk, and potential receptor binding orientation, contributing to the divergent metabolic and pharmacological profiles observed in vitro [2].

Medicinal Chemistry SCRA Classification Structure-Based Differentiation

Afubiata Procurement Application Scenarios: Targeted Research and Industrial Use Cases


Forensic Toxicology Method Development and Validation

Afubiata reference standards are essential for developing and validating LC-MS/MS or GC-MS methods to detect this specific SCRA in biological matrices (urine, blood, oral fluid). The compound's unique metabolic profile, including the recommended urinary biomarker A16, necessitates the use of authentic Afubiata reference material for accurate identification and quantitation in casework [1]. Generic SCRA screening libraries are insufficient for confident Afubiata confirmation.

In Vitro Cannabinoid Receptor Pharmacology Studies

Researchers investigating the structure-activity relationships of adamantane-derived SCRAs require Afubiata as a comparator compound. Its attenuated CB1 potency relative to AKB48 and 5F-AKB-48 provides a valuable data point for understanding how linker modifications impact receptor activation and signaling bias [2]. Afubiata serves as a tool to probe the pharmacological space between high-potency and low-potency adamantane SCRAs.

Chemical Reference Library Curation for NPS Monitoring

Government, academic, and commercial forensic laboratories maintaining libraries of new psychoactive substances must include Afubiata to ensure comprehensive coverage of emerging SCRAs. The compound has been identified in seized materials across multiple continents, and its inclusion in spectral databases and reference collections supports timely identification of novel substances in drug surveillance programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afubiata

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.